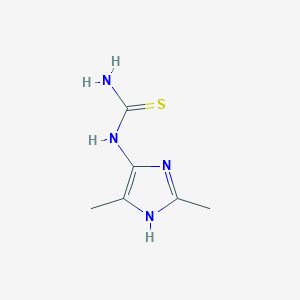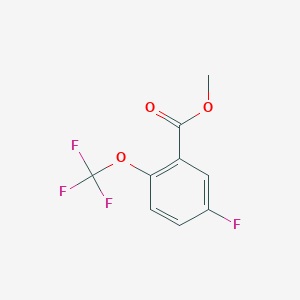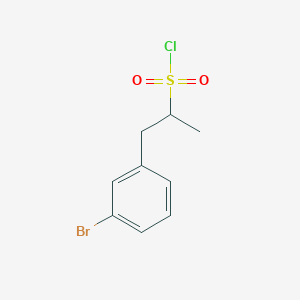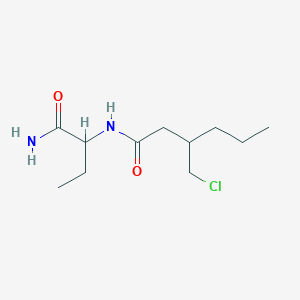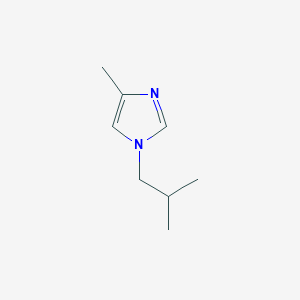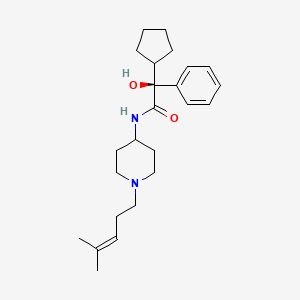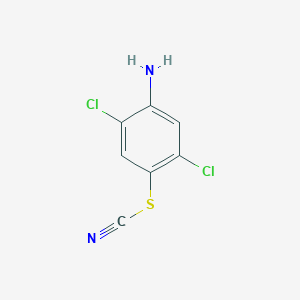
2,5-Dichloro-4-thiocyanatoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4Cl2N2S. It is a derivative of aniline, where two chlorine atoms are substituted at the 2nd and 5th positions, and a thiocyanate group is attached at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-thiocyanatoaniline typically involves the thiocyanation of 2,5-dichloroaniline. One efficient method includes the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents. The reaction is carried out in an organic solvent like methanol at low temperatures (0-5°C) to ensure regioselectivity and high yield .
Industrial Production Methods: In an industrial setting, the synthesis might involve the reaction of 2,5-dichloroaniline with ethyl fumaroyl chloride in the presence of anhydrous potassium carbonate in dry acetone. The mixture is heated under reflux for several hours, followed by recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions:
Electrophilic Thiocyanation: Using NBS and KSCN in methanol.
Substitution: Various nucleophiles can be used to replace the thiocyanate group under controlled conditions.
Major Products: The primary product of these reactions is the substituted aniline derivative, which can be further modified for various applications .
Scientific Research Applications
2,5-Dichloro-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial treatments.
Mechanism of Action
The exact mechanism of action of 2,5-Dichloro-4-thiocyanatoaniline is not fully understood. it is believed to exert its antimicrobial effects by interacting with microbial cell membranes, leading to cell lysis and death. The thiocyanate group may play a crucial role in this interaction, possibly by forming disulfide bonds with cysteine residues in proteins .
Comparison with Similar Compounds
2,3-Dichloro-4-thiocyanatoaniline: Similar in structure but with chlorine atoms at different positions.
2,5-Dichloro-4-bromoaniline: Another derivative of 2,5-dichloroaniline with a bromine atom instead of a thiocyanate group.
Uniqueness: 2,5-Dichloro-4-thiocyanatoaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antimicrobial agent and its role in various chemical syntheses highlight its importance in scientific research and industrial applications .
Properties
CAS No. |
772-12-3 |
|---|---|
Molecular Formula |
C7H4Cl2N2S |
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(4-amino-2,5-dichlorophenyl) thiocyanate |
InChI |
InChI=1S/C7H4Cl2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
InChI Key |
WDJPAFMZPHJGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)SC#N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


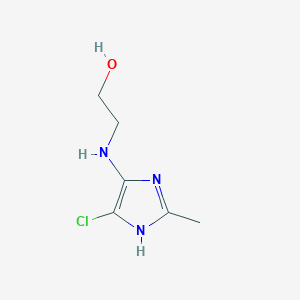
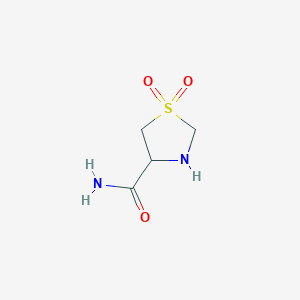
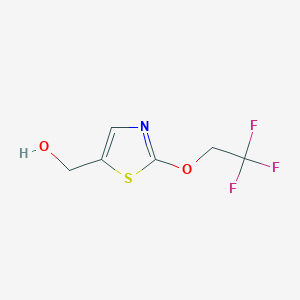
![3-[(3-Carboxy-3-methylbutanoyl)oxy]lup-20(29)-en-28-oic acid](/img/structure/B12823376.png)
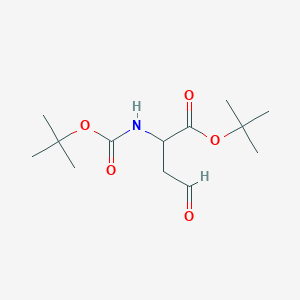
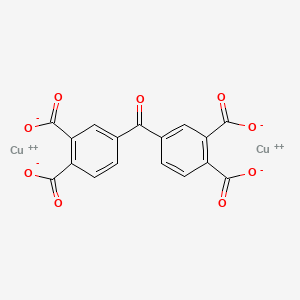
![Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12823400.png)
